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Compound of Interest

Compound Name: potassium;methanesulfonate

Cat. No.: B7802857 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of potassium

methanesulfonate (CH₃KO₃S), a compound of interest in various chemical and pharmaceutical

applications. This document details the precise atomic arrangement, synthesis, and the

experimental procedures used to elucidate its three-dimensional structure, presenting

quantitative data in a clear, tabular format for ease of reference and comparison.

Crystallographic and Structural Properties
Potassium methanesulfonate crystallizes in the tetragonal system, characterized by a complex

arrangement of potassium and methanesulfonate ions within the unit cell.[1][2] The structure

was determined by single-crystal X-ray diffraction, revealing key insights into the coordination

environments and bonding interactions.

Crystal Data and Structure Refinement
The fundamental crystallographic parameters for potassium methanesulfonate, determined at a

temperature of 150 K, are summarized in the table below.
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Parameter Value

Empirical Formula CH₃KO₃S

Formula Weight 134.20

Crystal System Tetragonal

Space Group I4/m

a (Å) 13.3179 (4)

b (Å) 13.3179 (4)

c (Å) 5.9239 (2)

α (°) 90

β (°) 90

γ (°) 90

Volume (Å³) 1050.11 (6)

Z 12

Density (calculated) (Mg/m³) 2.548

Absorption Coefficient (mm⁻¹) 2.293

F(000) 816

Atomic Coordinates and Equivalent Isotropic
Displacement Parameters
The following table details the fractional atomic coordinates and equivalent isotropic

displacement parameters (U(eq)) for each atom in the asymmetric unit of potassium

methanesulfonate.
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Atom x y z U(eq) (Å²)

K1 0.5000 0.5000 0.5000 0.0210 (2)

K2 0.20813 (4) 0.08831 (4) 0.5000 0.01639 (17)

K3 0.0000 0.5000 0.2500 0.0185 (2)

S1 0.14717 (4) 0.35249 (4) 0.0000 0.01250 (16)

O1 0.08471 (11) 0.27438 (11) 0.0000 0.0223 (5)

O2 0.20788 (9) 0.35411 (9) 0.18436 (18) 0.0218 (4)

C1 0.23115 (16) 0.44490 (16) 0.0000 0.0173 (6)

H1A 0.2838 0.4079 0.0000 0.021

H1B 0.2012 0.4852 0.1118 0.021

Selected Bond Lengths and Angles
Key intramolecular bond distances and angles within the methanesulfonate anion are

presented below, providing insight into its geometry.

Bond Length (Å) Angle Degree (°)

S1–O1 1.4556 (16) O1–S1–O2 112.55 (7)

S1–O2 1.4609 (12) O2–S1–O2' 110.82 (10)

S1–C1 1.761 (2) O1–S1–C1 106.88 (9)

O2–S1–C1 106.31 (7)

Symmetry transformations used to generate equivalent atoms.

Anisotropic Displacement Parameters
The anisotropic displacement parameters (Å²) provide information on the vibrational motion of

the atoms in the crystal lattice.
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Atom U¹¹ U²² U³³ U²³ U¹³ U¹²

K1 0.0159 (3) 0.0159 (3) 0.0313 (5) 0.000 0.000 0.000

K2 0.0163 (3) 0.0163 (3) 0.0166 (3) 0.000 0.000 -0.0002 (2)

K3 0.0185 (4) 0.0185 (4) 0.0186 (4) 0.000 0.000 0.000

S1 0.0131 (3) 0.0119 (3) 0.0125 (3) 0.000 0.000 0.0002 (2)

O1 0.0238 (9) 0.0231 (9) 0.0199 (9) 0.000 0.000 -0.0084 (7)

O2 0.0231 (7) 0.0231 (7) 0.0193 (7) -0.0016 (5) -0.0016 (5) -0.0081 (5)

C1 0.0185 (12) 0.0161 (12) 0.0174 (12) 0.000 0.000 0.0018 (9)

Experimental Protocols
Synthesis and Crystallization of Potassium
Methanesulfonate
The synthesis of potassium methanesulfonate is achieved through a straightforward acid-base

neutralization reaction.

Synthesis and Crystallization Workflow.

A detailed protocol for obtaining single crystals suitable for X-ray diffraction is as follows:

Neutralization: An aqueous solution of methanesulfonic acid (CH₃SO₃H) is carefully

neutralized with a stoichiometric amount of potassium hydroxide (KOH) in deionized water.

The reaction is exothermic and should be controlled by cooling in an ice bath.

Concentration: The resulting solution of potassium methanesulfonate is heated to evaporate

the water, leading to the precipitation of the crude product.

Recrystallization for Single Crystal Growth:

The crude potassium methanesulfonate is dissolved in a minimum amount of hot

deionized water to create a saturated solution.
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The hot solution is filtered to remove any insoluble impurities.

The filtrate is allowed to cool slowly and undisturbed at room temperature. Slow cooling is

critical for the formation of large, well-defined single crystals.

Once crystal growth appears to have ceased, the solution can be placed in a refrigerator

to maximize the yield.

The resulting single crystals are isolated by filtration and washed with a small amount of

ice-cold deionized water to remove any residual soluble impurities.

The crystals are then dried under vacuum.

X-ray Diffraction Analysis
The determination of the crystal structure was performed using single-crystal X-ray diffraction.
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X-ray Diffraction Experimental Workflow.
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A suitable single crystal of potassium methanesulfonate was mounted on a Rigaku Oxford

Diffraction Xtalab Synergy S instrument.[2] The crystal was maintained at a constant

temperature of 150 K during data collection using a nitrogen stream. Diffraction data were

collected using molybdenum Kα radiation (λ = 0.71073 Å). The collected diffraction intensities

were then used to solve and refine the crystal structure using standard crystallographic

software packages.

Concluding Remarks
The detailed crystallographic data presented in this guide provides a foundational

understanding of the solid-state structure of potassium methanesulfonate. This information is

critical for researchers in materials science, crystallography, and pharmaceutical development,

as the crystal structure influences key properties such as solubility, stability, and bioavailability.

The experimental protocols outlined herein offer a basis for the synthesis and structural

verification of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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